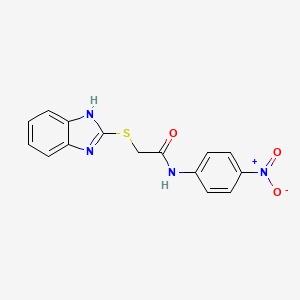
Acetic acid--cyclohexylsilanetriol (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid–cyclohexylsilanetriol (3/1) is a compound that combines acetic acid and cyclohexylsilanetriol in a 3:1 ratio Acetic acid is a well-known organic acid with the chemical formula CH₃COOH, commonly found in vinegar Cyclohexylsilanetriol is a silicon-based compound with three hydroxyl groups attached to a cyclohexyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–cyclohexylsilanetriol (3/1) typically involves the reaction of cyclohexyltrichlorosilane with acetic acid in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}6\text{H}{11}\text{SiCl}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{C}6\text{H}{11}\text{Si(OH)}_3 + 3 \text{CH}_3\text{COCl} ] This reaction is usually carried out under controlled temperature and pressure conditions to ensure complete conversion and high yield.
Industrial Production Methods
In an industrial setting, the production of acetic acid–cyclohexylsilanetriol (3/1) involves large-scale reactors where cyclohexyltrichlorosilane and acetic acid are mixed in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified through recrystallization or other purification techniques to achieve the required purity.
化学反应分析
Types of Reactions
Acetic acid–cyclohexylsilanetriol (3/1) undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of acetic acid and cyclohexylsilanetriol.
Condensation: It can undergo condensation reactions with other silanol-containing compounds to form siloxane bonds.
Esterification: The acetic acid component can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Condensation: Requires the presence of a dehydrating agent or catalyst to promote the formation of siloxane bonds.
Esterification: Involves the use of alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.
Major Products Formed
Hydrolysis: Acetic acid and cyclohexylsilanetriol.
Condensation: Siloxane polymers or oligomers.
Esterification: Esters of acetic acid and corresponding alcohols.
科学研究应用
Acetic acid–cyclohexylsilanetriol (3/1) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and siloxane polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its antimicrobial properties and potential use in wound healing and infection control.
Industry: Utilized as a coupling agent in the production of composite materials, adhesives, and coatings.
作用机制
The mechanism of action of acetic acid–cyclohexylsilanetriol (3/1) involves its ability to form hydrogen bonds and coordinate with other molecules through its hydroxyl groups. This allows it to interact with various molecular targets and pathways, including:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, stabilizing complexes and enhancing solubility.
Coordination Chemistry: The silicon atom can coordinate with metal ions, facilitating catalytic reactions and enhancing the reactivity of the compound.
相似化合物的比较
Similar Compounds
Cyclohexylsilanetriol: Similar in structure but lacks the acetic acid component.
Acetic Acid: A simple organic acid without the silicon-based component.
Trimethylsilanol: Another silanol compound with different alkyl groups attached to the silicon atom.
Uniqueness
Acetic acid–cyclohexylsilanetriol (3/1) is unique due to its combination of acetic acid and cyclohexylsilanetriol, which imparts distinct chemical and physical properties
属性
CAS 编号 |
18023-77-3 |
|---|---|
分子式 |
C12H26O9Si |
分子量 |
342.41 g/mol |
IUPAC 名称 |
acetic acid;cyclohexyl(trihydroxy)silane |
InChI |
InChI=1S/C6H14O3Si.3C2H4O2/c7-10(8,9)6-4-2-1-3-5-6;3*1-2(3)4/h6-9H,1-5H2;3*1H3,(H,3,4) |
InChI 键 |
DBXWGQSBQJMBKI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CCC(CC1)[Si](O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)

![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)




![2-[(2,3-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14169091.png)


![1,3,3-Trimethyl-6-[(2-nitrophenyl)sulfonyl]-6-azabicyclo[3.2.1]octane](/img/structure/B14169100.png)
![6-Chloroimidazo[1,2-A]pyrazine-8-carboxylic acid](/img/structure/B14169110.png)
![[2-(Cyclohexylamino)-2-oxoethyl] 3-hydroxynaphthalene-2-carboxylate](/img/structure/B14169112.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)
